(2,3-Dibromopentafluoropropoxy)benzene

Overview

Description

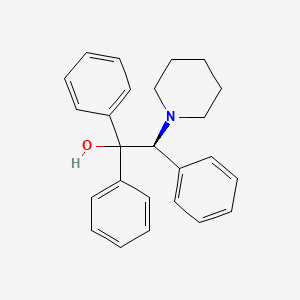

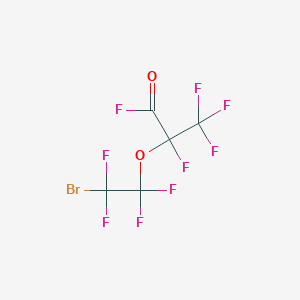

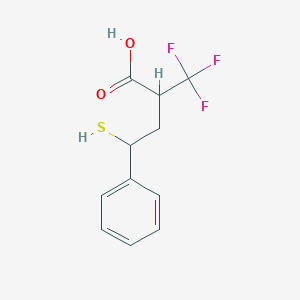

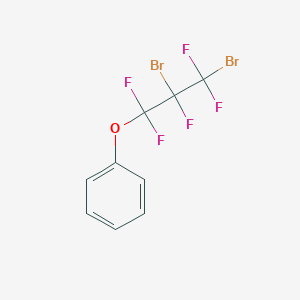

(2,3-Dibromopentafluoropropoxy)benzene, commonly referred to as DBPFPB, is a halogenated aromatic compound with a unique structure. It is composed of two bromine atoms, three fluorine atoms, and one propoxy group connected to a benzene ring. DBPFPB has been studied for its potential applications in scientific research, particularly in the field of organic chemistry.

Scientific Research Applications

Photophysical Properties and Fluorescence Applications

- Dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes exhibit UV fluorescence and violet light emission in cyclohexane, indicating potential use in fluorescence and photoluminescence applications. The quantum yields in neat and doped polymer films suggest these compounds are efficient emitters, with potential use in optical and display technologies (Shimizu, Takeda, Higashi, & Hiyama, 2011).

Supramolecular Chemistry and Polymer Processing

- Benzene-1,3,5-tricarboxamide (BTA) is another example of a benzene derivative with broad applications in nanotechnology, polymer processing, and biomedical applications. BTAs self-assemble into nanometer-sized structures stabilized by hydrogen bonding, highlighting the versatility of benzene derivatives in supramolecular chemistry (Cantekin, de Greef, & Palmans, 2012).

Synthesis of Novel Organic Compounds

- Research has been conducted on the synthesis of various organic compounds like 2,3-dihydrobenzo[1,4]dioxine derivatives, indicating the role of benzene derivatives in synthesizing structurally unique compounds for potential applications in organic chemistry and materials science (Gabriele et al., 2006).

Luminescent Materials and Imaging Applications

- Single Benzene Green Fluorophore demonstrates high fluorescence emission and photostability. It's solid-state emissive, water-soluble, and independent of solvent and pH. Its quantum yields suggest its suitability in luminescent materials for imaging applications and displays (Beppu, Tomiguchi, Masuhara, Pu, & Katagiri, 2015).

Antioxidant Activity and Cytotoxicity Evaluation

- Benzene-fluorinated quinolinones were synthesized and evaluated for photofluorescent properties, antioxidant activity, and cytotoxicity. The benzo-perfluorinated derivatives showed enhanced cytotoxic effects against tumor cells, suggesting potential in biomedical research (Politanskaya et al., 2016).

Photocatalytic Applications

- Visible-light-induced photocatalytic oxygenation of benzene by certain compounds like 2,3-dichloro-5,6-dicyano-p-benzoquinone under specific conditions demonstrates the potential of benzene derivatives in photocatalytic applications and environmental chemistry (Ohkubo, Fujimoto, & Fukuzumi, 2013).

properties

IUPAC Name |

(2,3-dibromo-1,1,2,3,3-pentafluoropropoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2F5O/c10-7(12,8(11,13)14)9(15,16)17-6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJBNNMFIHYLKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(C(C(F)(F)Br)(F)Br)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-2,9-diazaspiro[5.5]undecane](/img/structure/B3043442.png)

![1H-1,4-Diazepine, hexahydro-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B3043444.png)

![1-[(Diethylamino)methyl]piperidin-2-one](/img/structure/B3043446.png)